N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9669661
Molecular Formula: C23H20ClFN4O3
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClFN4O3 |
|---|---|
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H20ClFN4O3/c1-32-21-11-16(25)3-4-17(21)20-6-7-23(31)29(28-20)13-22(30)26-9-8-14-12-27-19-5-2-15(24)10-18(14)19/h2-7,10-12,27H,8-9,13H2,1H3,(H,26,30) |
| Standard InChI Key | ILFRTCJPGDKMSK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Introduction
Molecular Formula
CHClFNO
Key Features
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Hydrophobic and hydrophilic balance: The methoxy and fluoro groups enhance solubility and receptor binding.
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Chlorine substitution: May improve metabolic stability and enhance activity against specific biological targets.
Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the indole derivative: Starting with 5-chloroindole, functionalization at the 3-position with an ethylamine group.
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Pyridazinone assembly: Constructing the pyridazinone ring via cyclization reactions with appropriate precursors.
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Coupling reaction: Linking the indole derivative with the pyridazinone scaffold through an acetamide bond.
General Reaction Scheme
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Step 1: Chlorination of indole to produce 5-chloroindole.
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Step 2: Alkylation with ethylamine to form the intermediate.
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Step 3: Cyclization to create the pyridazinone ring system.
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Step 4: Coupling via acetamide bond formation.
Spectroscopic Data
To confirm the structure, the following analytical techniques are typically employed:
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NMR (Nuclear Magnetic Resonance):
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-NMR: Signals for aromatic protons on the indole and phenyl rings, methoxy group, and aliphatic chain.
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-NMR: Carbon signals for aromatic carbons, carbonyls, and methoxy carbon.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the molecular weight of the compound.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for amide () stretching, aromatic rings, and methoxy group.
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Medicinal Chemistry
This compound's structure suggests potential as:
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Anticancer Agent:
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The indole scaffold is known for its anticancer properties.
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Fluorinated aromatic systems often enhance receptor binding affinity.
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Anti-inflammatory Agent:
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Pyridazinones have been studied for their role in modulating inflammatory pathways.
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Drug Design
The combination of functional groups may allow it to act as a lead compound for further optimization in drug discovery programs targeting cancers or inflammatory diseases.
Research Findings
While specific biological data for this compound are not available in the provided sources, similar scaffolds have demonstrated:
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Cytotoxic Activity:
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Indole derivatives often inhibit cancer cell proliferation by targeting microtubules or signaling pathways.
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Receptor Binding Studies:
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Fluorinated compounds typically show enhanced interaction with hydrophobic pockets of protein targets.
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Comparative Analysis
| Property | N-[2-(5-chloroindol-3-yl)ethyl]-acetamide | Related Pyridazinone Compounds |
|---|---|---|
| Molecular Weight | ~400 g/mol | Varies (~300–500 g/mol) |
| Biological Activity | Hypothetical anticancer/anti-inflammatory | Anticancer/antimicrobial |
| Solubility | Moderate in polar solvents | Similar |
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